molecular formula C22H23NO3 B2669680 1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-60-9

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2669680
CAS RN: 887467-60-9
M. Wt: 349.43
InChI Key: WMLUDLRRWHBDEK-UHFFFAOYSA-N
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Description

The compound “1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is characterized by two rings sharing a single atom . The molecule also contains a tolyl group, which is a functional group related to toluene .


Synthesis Analysis

The synthesis of spirocyclic compounds, such as the one , is a significant area of research in organic chemistry. The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . Protodeboronation of alkyl boronic esters is another method that has been reported .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the tolyl group. Spirocyclic compounds are inherently three-dimensional, which allows them to project functionalities in all three dimensions .


Chemical Reactions Analysis

Spirocyclic compounds, including the one , can undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Nikita A. Frolov and Anatoly N. Vereshchagin, “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications,” Int. J. Mol. Sci., 24(3), 2937 (2023). Read more

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . Furthermore, spirocyclic compounds have shown significant potential in drug design due to their promising biological activity . Therefore, future research could focus on exploring the therapeutic potential of this compound and similar structures.

properties

IUPAC Name

1'-[2-(3-methylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-16-5-4-6-17(13-16)14-21(25)23-11-9-22(10-12-23)15-19(24)18-7-2-3-8-20(18)26-22/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUDLRRWHBDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

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